molecular formula C28H48N2O5 B14417014 Acetamide, 2,2'-oxybis[N,N-dicyclohexyl-2-hydroxy- CAS No. 83862-72-0

Acetamide, 2,2'-oxybis[N,N-dicyclohexyl-2-hydroxy-

Cat. No.: B14417014
CAS No.: 83862-72-0
M. Wt: 492.7 g/mol
InChI Key: XFALFHYMPNKVHA-UHFFFAOYSA-N
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Description

Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- is a complex organic compound with the molecular formula C28H48N2O5 . This compound is characterized by its unique structure, which includes two acetamide groups linked by an oxygen atom and substituted with dicyclohexyl and hydroxy groups. It is primarily used in research and development settings.

Preparation Methods

The synthesis of Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- involves several steps. One common method is the reaction of acetic anhydride with ammonia to form acetamide, followed by further reactions to introduce the dicyclohexyl and hydroxy groups . Industrial production methods may involve the use of specialized equipment and conditions to ensure high purity and yield.

Chemical Reactions Analysis

Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- can undergo various chemical reactions, including:

Scientific Research Applications

Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- can be compared to other similar compounds, such as:

Properties

CAS No.

83862-72-0

Molecular Formula

C28H48N2O5

Molecular Weight

492.7 g/mol

IUPAC Name

N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-1-hydroxy-2-oxoethoxy]-2-hydroxyacetamide

InChI

InChI=1S/C28H48N2O5/c31-25(29(21-13-5-1-6-14-21)22-15-7-2-8-16-22)27(33)35-28(34)26(32)30(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24,27-28,33-34H,1-20H2

InChI Key

XFALFHYMPNKVHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C(O)OC(C(=O)N(C3CCCCC3)C4CCCCC4)O

Origin of Product

United States

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